(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-hydroxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione
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Overview
Description
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including a benzodioxine ring, hydroxy groups, and a pyrrolidone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxine Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Pyrrolidone Ring: This step might involve the condensation of an amine with a keto acid or ester, followed by cyclization.
Functional Group Modifications: Hydroxylation and other functional group modifications can be introduced through selective reactions using reagents like hydroxylating agents, protecting groups, and deprotecting agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and safety.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: HNO3 for nitration, Br2 for bromination
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Nitro compounds, halogenated compounds
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
Functional Group Diversity: The presence of multiple functional groups in a single molecule makes it unique and versatile for various applications.
Potential Biological Activity: The combination of functional groups may confer unique biological activities not seen in simpler compounds.
Properties
Molecular Formula |
C27H23NO6 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-hydroxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H23NO6/c29-20-8-4-7-18(15-20)24-23(25(30)19-9-10-21-22(16-19)34-14-13-33-21)26(31)27(32)28(24)12-11-17-5-2-1-3-6-17/h1-10,15-16,24,29-30H,11-14H2/b25-23+ |
InChI Key |
PZSZFMFEQDRZPR-WJTDDFOZSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC(=CC=C5)O)/O |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC(=CC=C5)O)O |
Origin of Product |
United States |
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